6-benzyl-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Description
The compound 6-benzyl-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a structurally complex heterocyclic molecule featuring a fused tricyclic core. This core consists of a 1,6,8-triazatricyclo[7.4.0.0³,⁷] framework, which imparts rigidity and influences electronic properties critical for binding interactions. The substituents include a benzyl group at position 6, a methyl group at position 10, and an allyl (prop-2-en-1-yl) moiety as the N-linked carboxamide substituent. These groups modulate physicochemical properties such as lipophilicity (logP), solubility, and hydrogen-bonding capacity, which are pivotal for pharmacological activity and metabolic stability.
Properties
IUPAC Name |
6-benzyl-10-methyl-2-oxo-N-prop-2-enyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-11-23-21(27)18-13-17-20(26(18)14-16-9-5-4-6-10-16)24-19-15(2)8-7-12-25(19)22(17)28/h3-10,12-13H,1,11,14H2,2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPNDPAMWBLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazine ring, followed by the introduction of the benzyl and methyl groups through alkylation reactions. The oxo group is usually introduced via oxidation reactions, while the carboxamide group is formed through amidation reactions. The final step involves the incorporation of the prop-2-en-1-yl group through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzyl and prop-2-en-1-yl groups can undergo nucleophilic substitution reactions.
Addition: The double bonds in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products
Major products formed from these reactions include carboxylic acids, alcohols, substituted benzyl derivatives, and addition products with various electrophiles.
Scientific Research Applications
6-benzyl-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Lipophilicity (XLogP3):
- The allyl-substituted target compound is predicted to have lower logP (~3.8) compared to the phenethyl (4.2) and dimethoxyphenyl (4.9) analogs due to reduced aromatic bulk and absence of methoxy groups .
- Higher logP in the dimethoxyphenyl analog correlates with increased metabolic stability but may reduce aqueous solubility.
Hydrogen-Bonding Capacity: The dimethoxyphenyl analog has two additional hydrogen bond acceptors (methoxy oxygen atoms), enhancing interactions with polar biological targets (e.g., enzymes or receptors) .
Rotational Flexibility:
Core Tricyclic System
The 1,6,8-triazatricyclo[7.4.0.0³,⁷] framework is structurally analogous to fused tetrazolopyrimidines, which have documented biological activities, including antimicrobial and anticancer properties . The rigidity of the tricyclic core may enhance binding specificity by reducing entropic penalties during target engagement.
Substituent Impact on Activity
- Benzyl Group (Position 6): Common in kinase inhibitors (e.g., imatinib), this group may facilitate hydrophobic interactions with protein pockets .
- Allyl vs. Phenethyl/Dimethoxyphenyl:
- The allyl group’s unsaturated bond could participate in covalent bonding (e.g., Michael addition) with cysteine residues, a strategy employed in covalent inhibitors .
- The dimethoxyphenyl group’s electron-donating methoxy substituents may enhance π-π stacking or hydrogen bonding with aromatic residues in target proteins .
Research Findings and Implications
Synthetic Feasibility:
- The allyl-substituted compound’s smaller size and fewer polar groups may simplify synthesis compared to the dimethoxyphenyl analog, which requires additional steps for methoxy group introduction .
The unsaturated allyl moiety may increase susceptibility to oxidative metabolism, necessitating structural optimization for in vivo stability.
Biological Screening Priorities:
- Given the activity of related tetrazolopyrimidines , priority targets for the allyl-substituted compound include kinases and DNA repair enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
